N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Secure this uniquely substituted triazole-pyrimidine building block—N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide—as a core intermediate for Plk1-targeted analog synthesis. The non-fused 1,2,4-triazol-1-yl connectivity at the pyrimidine 6-position and the 4-propanamide tail create a differentiated chemotype that avoids the pharmacokinetic liabilities of fused triazolopyrimidine systems. Even minor alterations at the pyrimidine 4-amino position can shift Plk1/Plk2/Plk3 selectivity; therefore, generic replacements carry high risk of irreproducible SAR. This compound’s favorable drug-like profile (cLogP ~1.7, tPSA ~122 Ų) and conformational flexibility make it an ideal starting point for fragment-based library design or virtual screening campaigns targeting ATP-binding pockets.

Molecular Formula C9H10N6O
Molecular Weight 218.22
CAS No. 1448066-75-8
Cat. No. B2687062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
CAS1448066-75-8
Molecular FormulaC9H10N6O
Molecular Weight218.22
Structural Identifiers
SMILESCCC(=O)NC1=CC(=NC=N1)N2C=NC=N2
InChIInChI=1S/C9H10N6O/c1-2-9(16)14-7-3-8(12-5-11-7)15-6-10-4-13-15/h3-6H,2H2,1H3,(H,11,12,14,16)
InChIKeyRCTAEQWHTGNJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl]propanamide (CAS 1448066-75-8): Core Properties and Procurement-Relevant Classification


N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide (molecular formula C₉H₁₀N₆O, MW 218.22 g/mol) is a heterobifunctional building block composed of a 1,2,4-triazole moiety N1-linked to a 4-aminopyrimidine core, further N-acylated with a propanamide side chain [1]. The compound belongs to the broader triazole–pyrimidine conjugate chemical space, a privileged scaffold class extensively explored in medicinal chemistry for kinase inhibition, anticancer, and antimicrobial applications [2]. Its physicochemical profile (cLogP ~1.7, tPSA ~122 Ų, 2 H-bond donors, 6 H-bond acceptors) places it within favorable drug-like or probe-like chemical space, making it a versatile intermediate for structure–activity relationship (SAR) exploration [1]. The compound is commercially available from multiple suppliers at research-grade purity (typically ≥95%), primarily positioned as a synthetic building block rather than a finished API [1].

Why N-[6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl]propanamide Cannot Be Interchanged with Generic Triazole–Pyrimidine Analogs


Although the triazole–pyrimidine scaffold is widely represented in commercial chemical libraries, subtle variations in regioisomeric connectivity, heterocycle N-substitution pattern, and acyl chain length can profoundly alter biological target engagement, physicochemical properties, and downstream synthetic utility. The target compound bears a unique 1,2,4-triazol-1-yl substitution at the pyrimidine 6-position and a propanamide tail at the 4-amino position—a connectivity pattern that is distinct from the more common 1,2,4-triazolo[1,5-a]pyrimidine fused bicycles and from analogs where the triazole is attached via a methylene or amino linker [1]. Class-level evidence from the triazolyl aminopyrimidine patent family (Eli Lilly) demonstrates that even minor modifications to the pyrimidine 4-amino substituent can shift kinase selectivity profiles between Plk1, Plk2, and Plk3, directly impacting both potency and therapeutic index [2]. This sensitivity to peripheral substitution means that generic replacement with a structurally similar but not identical triazole–pyrimidine compound carries a high risk of altered biological activity, invalid SAR hypotheses, and unreproducible experimental results. No two commercial triazole–pyrimidine building blocks can be assumed interchangeable without explicit comparative data [1] [2].

Quantitative Differentiation Evidence for N-[6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl]propanamide Against Closest Analogs


Regioisomeric Scaffold Differentiation: 1,2,4-Triazol-1-yl vs. Triazolo[1,5-a]pyrimidine Fused Bicycles

The target compound features a non-fused 1,2,4-triazol-1-yl substitution at the pyrimidine 6-position, in contrast to the more extensively studied 1,2,4-triazolo[1,5-a]pyrimidine fused bicycles that dominate kinase inhibitor patent literature. The non-fused connectivity preserves a free pyrimidine N3 position and a rotatable triazole–pyrimidine bond, offering distinct hydrogen-bonding geometry and conformational flexibility compared to the rigidified fused scaffold [1]. This regioisomeric difference is critical because fused triazolopyrimidine inhibitors of Syk family kinases (e.g., 1,2,4-triazolo[4,3-c]pyrimidine derivatives) and CK-1δ exhibit inhibition profiles that are highly sensitive to the fusion topology and substitution pattern [2] [3].

Medicinal chemistry Kinase inhibitor design Scaffold hopping

Plk1 Kinase Inhibition: Class-Level Comparison of Triazolyl Aminopyrimidine SAR vs. BI-2536

The triazolyl aminopyrimidine compound class to which the target compound belongs was developed by Eli Lilly as Plk1 inhibitors with claims of improved potency and pharmacokinetic properties over the clinical-stage Plk1 inhibitor BI-2536 [1]. BI-2536, a dihydropteridinone analog, exhibits Plk1 IC₅₀ of 0.83 nM but suffers from high clearance (CL >1000 mL/min) and dose-limiting myelosuppression in man [1]. The triazolyl aminopyrimidine patent explicitly states that certain compounds of this class demonstrate improved oral bioavailability and reduced clearance relative to BI-2536 [1]. SAR within the patent highlights that modification of the pyrimidine 4-position substituent (corresponding to the propanamide group in the target compound) modulates both Plk1 potency and kinase selectivity against Plk2 and Plk3 [1].

Cancer therapeutics Plk1 inhibition Antimitotic agents

Propanamide vs. Acetamide Acyl Chain: Physicochemical and Synthetic Utility Differentiation

The target compound carries a propanamide (propionamide) group at the pyrimidine 4-amino position, which provides a specific balance of lipophilicity and hydrogen-bonding capacity distinct from shorter-chain acyl analogs. The cLogP of the target compound is 1.7, with 2 H-bond donors and 6 H-bond acceptors [1]. Replacement with an acetamide analog would reduce cLogP by approximately 0.5 log units and remove one methylene group, altering membrane permeability and target binding. The propanamide chain offers a defined spacer length that can be exploited for further derivatization (e.g., alpha-substitution) without introducing excessive flexibility [1].

Medicinal chemistry SAR exploration Building block procurement

Recommended Procurement and Research Application Scenarios for N-[6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl]propanamide


Kinase Inhibitor Lead Optimization: Plk1-Focused Medicinal Chemistry Campaigns

Procure this compound as a core intermediate for synthesizing triazolyl aminopyrimidine analogs targeting Polo-like kinase 1 (Plk1). The non-fused 1,2,4-triazol-1-yl-pyrimidine scaffold provides a differentiated chemotype from the dihydropteridinone class (BI-2536), with patent literature indicating potential for improved pharmacokinetic properties and oral bioavailability [1]. Use the propanamide handle as a starting point for SAR expansion at the pyrimidine 4-position to modulate Plk1/Plk2/Plk3 selectivity [1].

Scaffold-Hopping Reference Compound for Triazole–Pyrimidine Library Design

Use the target compound as a representative non-fused triazole–pyrimidine scaffold in diversity-oriented synthesis or fragment-based library construction. Its distinct connectivity pattern (1,2,4-triazol-1-yl at pyrimidine 6-position with a 4-acylamino substituent) complements fused triazolopyrimidine libraries and enables exploration of underexploited chemical space in kinase and non-kinase target families [1] [2].

In Silico Docking and Pharmacophore Modeling Studies

The compound's well-defined 3D structure, moderate molecular weight (218.22 g/mol), and balanced physicochemical profile (cLogP 1.7, tPSA 122 Ų) make it suitable as a docking probe or pharmacophore query in virtual screening campaigns targeting ATP-binding pockets of kinases or other purinergic targets [1]. Its rotatable triazole–pyrimidine bond provides conformational sampling that can reveal distinct binding modes compared to rigid fused analogs [1].

Chemical Biology Probe Development: PAR1 Antagonist Pathway Exploration

Given class-level evidence linking triazole–pyrimidine conjugates to protease-activated receptor 1 (PAR1) antagonism in the triazolium salt patent family (US 8,853,206 B2) [3], the target compound may serve as a neutral precursor or structural analog for developing PAR1-targeted chemical probes. Researchers investigating thrombotic disease or platelet signaling pathways may find this scaffold useful for SAR studies differentiated from the triazolium salt clinical candidates.

Quote Request

Request a Quote for N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.